molecular formula C24H34O2Si B12614054 tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane CAS No. 651057-28-2

tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane

Cat. No.: B12614054
CAS No.: 651057-28-2
M. Wt: 382.6 g/mol
InChI Key: GHAHUUYUOJUCTB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group, oxolane ring, and diphenylsilane moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the butoxy group: The oxolane ring is then reacted with a butyl halide in the presence of a base to form the butoxy derivative.

    Introduction of the diphenylsilane moiety: The final step involves the reaction of the butoxy derivative with diphenylsilane under conditions that promote the formation of the desired silane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or other functional groups.

    Substitution: The tert-butyl and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce silane derivatives with lower oxidation states.

Scientific Research Applications

tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane involves its interaction with various molecular targets. The presence of the oxolane ring and diphenylsilane moiety allows it to engage in specific binding interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane: Contains similar functional groups but with variations in the substituents.

    tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}triphenylsilane: Similar structure but with an additional phenyl group.

    tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}dimethylsilane: Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the oxolane ring and diphenylsilane moiety allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

651057-28-2

Molecular Formula

C24H34O2Si

Molecular Weight

382.6 g/mol

IUPAC Name

tert-butyl-[4-[(2S)-oxolan-2-yl]butoxy]-diphenylsilane

InChI

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-15-6-4-7-16-22,23-17-8-5-9-18-23)26-20-11-10-13-21-14-12-19-25-21/h4-9,15-18,21H,10-14,19-20H2,1-3H3/t21-/m0/s1

InChI Key

GHAHUUYUOJUCTB-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC[C@H]3CCCO3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.